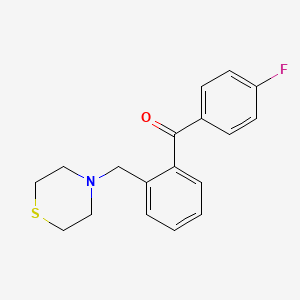

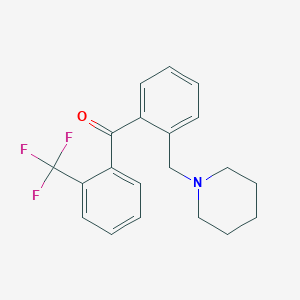

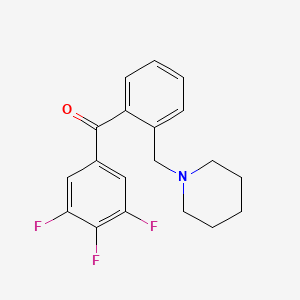

4'-Fluoro-2-thiomorpholinomethyl benzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of various benzophenone derivatives and related compounds has been explored in several studies. For instance, a method for synthesizing methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate was developed, which involved crystallization from acetonitrile and single crystal X-ray analysis . Another study described a two-step radiosynthesis of 4-[18F]Fluorophenol from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide, yielding the compound in 34 to 36% radiochemical yield . Additionally, a one-pot synthesis of 4-chloro-4'-(chlorodifluoromethoxy)benzophenone was reported, suitable for industrial scale-up . The synthesis of (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone and its reactivity towards sulfur- and oxygen-containing nucleophiles was also studied .

Molecular Structure Analysis

Several papers have reported on the molecular structure of benzophenone derivatives. The crystal structure of a novel bioactive heterocycle, (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, was characterized using various spectroscopic methods and X-ray diffraction studies . The compound crystallized in the monoclinic crystal system with a space group P21/c. Similarly, the crystal structures of benzo[1,2-b:4,5-b']dichalcogenophenes were determined, revealing planar molecular structures packed in a herringbone arrangement . The crystal structures and nonlinear optical properties of 4-aminobenzophenone derivatives were also investigated .

Chemical Reactions Analysis

The reactivity of benzophenone derivatives towards various nucleophiles has been a subject of research. For example, (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone was synthesized and its Michael-type nucleophilic addition reactions with sulfur- and oxygen-containing nucleophiles were studied . This provided a method for the functionalization of 2-acyl-benzo[b]thiophene derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzophenone derivatives have been explored in several studies. The photophysical properties of aryl substituted benzo[1,2-b:4,3-b']dithiophenes and trithia helicenes were evaluated, demonstrating that the optical properties can be tuned over the entire blue range . The physicochemical properties of benzo[1,2-b:4,5-b']dichalcogenophenes were elucidated by cyclic voltammetry and UV-vis spectra . Additionally, fluorinated benzophenone derivatives were synthesized as multipotent agents against Alzheimer's disease, with some showing balanced micromolar potency against selected targets .

Wissenschaftliche Forschungsanwendungen

Alzheimer's Disease Research

4'-Fluoro-2-thiomorpholinomethyl benzophenone derivatives have been studied for their potential in Alzheimer's disease treatment. A particular focus has been on developing multipotent agents that target β-secretase (BACE-1) and acetylcholinesterase (AChE), as well as counteracting intracellular ROS formation. Some derivatives showed balanced micromolar potency against these targets, indicating potential as effective anti-AD drug candidates (Belluti et al., 2014).

Antimicrobial Activity

Research has also explored the antimicrobial properties of fluorinated benzophenone derivatives. Synthesis of various derivatives demonstrated promising antimicrobial activity, suggesting potential applications in combating microbial infections (Sathe et al., 2011).

Environmental Applications

In environmental science, derivatives of 4'-Fluoro-2-thiomorpholinomethyl benzophenone have been used for water purification. Tertiary amine-functionalized adsorption resins synthesized from these derivatives showed high adsorption capacity for removing benzophenone-4 from water, demonstrating an environmentally-friendly and efficient method for water treatment (Zhou et al., 2018).

Cancer Research

Some morpholine conjugated benzophenone analogues have been synthesized and evaluated for their role against neoplastic development. These compounds showed significant antiproliferative activity against various types of neoplastic cells, indicating potential applications in cancer therapy (Al‐Ghorbani et al., 2017).

Material Science

In material science, multiblock copolymers of sulfonated poly(4'-phenyl-2,5-benzophenone) have been synthesized for use in proton exchange membranes. This research contributes to the development of materials with potential applications in fuel cells and other technologies requiring efficient proton conductivity (Ghassemi et al., 2004).

Eigenschaften

IUPAC Name |

(4-fluorophenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNOS/c19-16-7-5-14(6-8-16)18(21)17-4-2-1-3-15(17)13-20-9-11-22-12-10-20/h1-8H,9-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQTIZVNBXWDJOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40643819 |

Source

|

| Record name | (4-Fluorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Fluoro-2-thiomorpholinomethyl benzophenone | |

CAS RN |

898781-80-1 |

Source

|

| Record name | (4-Fluorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-[2-(morpholinomethyl)phenyl]-5-oxovalerate](/img/structure/B1327253.png)

![Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1327254.png)

![Ethyl 7-[2-(morpholinomethyl)phenyl]-7-oxoheptanoate](/img/structure/B1327255.png)

![Ethyl 8-[2-(morpholinomethyl)phenyl]-8-oxooctanoate](/img/structure/B1327256.png)

![Ethyl 5-oxo-5-[2-(piperidinomethyl)phenyl]valerate](/img/structure/B1327274.png)

![Ethyl 6-oxo-6-[2-(piperidinomethyl)phenyl]hexanoate](/img/structure/B1327275.png)